molecular formula C12H8BrNO5 B5738341 4-nitrobenzyl 5-bromo-2-furoate

4-nitrobenzyl 5-bromo-2-furoate

Cat. No. B5738341
M. Wt: 326.10 g/mol
InChI Key: VUARNMDCXNEBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-nitrobenzyl 5-bromo-2-furoate” is a chemical compound with the molecular formula C12H8BrNO5 . It has an average mass of 326.100 Da and a monoisotopic mass of 324.958588 Da .

Scientific Research Applications

Synthesis of Benzyloxybenzaldehyde Derivatives

4-nitrobenzyl 5-bromo-2-furoate can be used as a precursor in the synthesis of benzyloxybenzaldehyde derivatives. These derivatives are synthesized through reactions with various substituted benzaldehydes, such as vanillin or o-vanillin . The resulting compounds have potential applications in the development of new materials with specific optical properties.

Formation of Benzofuran Derivatives

The compound can also participate in the formation of benzofuran derivatives when reacted with ortho-hydroxyaldehydes . Benzofurans are significant due to their presence in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.

Electrophilic Aromatic Substitution Reactions

In the field of organic synthesis, 4-nitrobenzyl 5-bromo-2-furoate can be involved in electrophilic aromatic substitution reactions. This is particularly relevant in multistep synthesis pathways where the introduction of a nitro group is required as a meta-directing group .

Nucleophilic Substitution Reactions

This compound may undergo nucleophilic substitution reactions, which are fundamental in organic chemistry for introducing various functional groups into molecules. The benzylic position in particular is prone to such reactions, which can lead to a wide array of downstream chemical transformations .

Free Radical Reactions

Free radical reactions at the benzylic position are another area of application. 4-nitrobenzyl 5-bromo-2-furoate can undergo free radical bromination, which is a critical step in the synthesis of certain organic compounds, especially in pharmaceutical research .

Coordination Chemistry and Metal Complexes

The benzyloxybenzaldehyde derivatives obtained from 4-nitrobenzyl 5-bromo-2-furoate can be used to form imine compounds, which play a crucial role in the development of coordination chemistry. These compounds are often used to synthesize metal complexes that have various industrial and research applications .

Safety and Hazards

As per the safety data sheet of a similar compound, 4-nitrobenzyl bromide, it is known to cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to handle such compounds with appropriate safety measures including wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

(4-nitrophenyl)methyl 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO5/c13-11-6-5-10(19-11)12(15)18-7-8-1-3-9(4-2-8)14(16)17/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUARNMDCXNEBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC=C(O2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.